molecular formula C24H26ClNO5 B12207601 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12207601
M. Wt: 443.9 g/mol
InChI Key: NGWGGYWOKMYRKF-NHDPSOOVSA-N
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Description

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzodioxin ring, a benzofuran ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate phenolic and aldehyde precursors under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Benzofuran Ring: This involves the cyclization of a suitable phenol derivative with an appropriate electrophile.

    Introduction of the Dipropylamino Group: This can be achieved through nucleophilic substitution reactions using dipropylamine and suitable leaving groups.

    Final Assembly: The final step involves the condensation of the benzodioxin and benzofuran intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of its functional groups on biological systems. It may serve as a probe to investigate enzyme interactions or cellular pathways.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simple ester used in organic synthesis.

    Polynitroaromatic compounds: Known for their reactivity and use in various chemical applications.

Uniqueness

What sets (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one apart is its combination of functional groups and ring structures, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C24H26ClNO5

Molecular Weight

443.9 g/mol

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C24H26ClNO5/c1-3-7-26(8-4-2)12-19-20(27)6-5-18-22(28)21(31-24(18)19)11-15-9-17(25)10-16-13-29-14-30-23(15)16/h5-6,9-11,27H,3-4,7-8,12-14H2,1-2H3/b21-11-

InChI Key

NGWGGYWOKMYRKF-NHDPSOOVSA-N

Isomeric SMILES

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC4=C3OCOC4)Cl)/C2=O)O

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC4=C3OCOC4)Cl)C2=O)O

Origin of Product

United States

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